molecular formula C4H2ClN5O4 B12530909 2-[Chloro(dinitro)methyl]-1,3,5-triazine CAS No. 666179-43-7

2-[Chloro(dinitro)methyl]-1,3,5-triazine

Cat. No.: B12530909
CAS No.: 666179-43-7
M. Wt: 219.54 g/mol
InChI Key: VAGJPFLTVYQGDK-UHFFFAOYSA-N
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Description

2-[Chloro(dinitro)methyl]-1,3,5-triazine is a high-purity chemical compound intended for research applications. The unique structure of this triazine derivative, incorporating both chloro and dinitromethyl functional groups, makes it a versatile building block for further chemical synthesis and a candidate for investigation in various fields. Potential research applications for this compound may include its use as a precursor in the development of more complex triazine-based molecules for material science, as an intermediate in pharmaceutical research, or as a component in energetic materials studies. The presence of the triazine ring, a motif known for its electron-deficient nature, allows for various nucleophilic substitution reactions, enabling researchers to functionalize the core structure. The specific properties, handling requirements, and safety data for this compound should be verified by the researcher from the provided Safety Data Sheet (SDS) and analytical certificates prior to use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

666179-43-7

Molecular Formula

C4H2ClN5O4

Molecular Weight

219.54 g/mol

IUPAC Name

2-[chloro(dinitro)methyl]-1,3,5-triazine

InChI

InChI=1S/C4H2ClN5O4/c5-4(9(11)12,10(13)14)3-7-1-6-2-8-3/h1-2H

InChI Key

VAGJPFLTVYQGDK-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of 2-[Chloro(dinitro)methyl]-1,3,5-triazine involves strategies that introduce nitro, chloro, and methyl groups onto the triazine scaffold. Key approaches include nitration of chloromethyl precursors , stepwise substitution reactions , and microwave-assisted coupling .

Method 1: Nitration of Chloromethyl-1,3,5-triazine

Nitration is a common method to introduce nitro groups, though direct application to chloromethyl triazines requires careful control.

Procedure

  • Starting Material : 2-Chloromethyl-1,3,5-triazine (synthesized via cyanuric chloride derivatives, as described in).
  • Nitration Agent : Mixtures of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or nitronium tetrafluoroborate (NO₂BF₄).
  • Conditions : Low temperatures (0–5°C) to avoid decomposition.
Key Challenges
  • Regioselectivity : Nitration typically occurs at electron-rich positions, but the triazine ring’s electron-deficient nature may require activating groups.
  • Side Reactions : Over-nitration or cleavage of the C–Cl bond.
Example Protocol

React 2-chloromethyl-1,3,5-triazine with HNO₃/H₂SO₄ at 0°C for 2 hours. The product is purified via recrystallization or column chromatography.

Method 2: Stepwise Substitution Using Cyclizing Agents

This approach leverages cyclizing agents to build the triazine ring while introducing substituents.

Procedure

  • Base Material : Sodium dicyanamide (NaN₂C₃N₃) reacts with HCl and acetyl chloride to form 2,4-dichloro-6-methyl-1,3,5-triazine.
  • Nitration : Introduce nitro groups via nitration of the methyl group.
Example
Step Reagents/Conditions Product Yield
1 NaN₂C₃N₃ + HCl + CH₃COCl → 2,4-dichloro-6-methyl-1,3,5-triazine Intermediate 85–90%
2 HNO₃/H₂SO₄ → Nitration at methyl group This compound 60–70%
Advantages
  • High Purity : Sequential steps allow isolation of intermediates.
  • Scalability : Suitable for industrial production.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and enhances yields, as demonstrated in triazine derivative synthesis.

Procedure

  • Reactants : 2-Chloro-1,3-dinitro-5-trifluoromethylbenzene and 4-amino-6-methyl-5-one-3-thion-1,2,4-triazine.
  • Catalyst : Nano MgO.
  • Conditions : Microwave irradiation (400–800 W) for 7–10 minutes in ethanol.
Key Findings
Parameter Conventional Method Microwave Method
Time 3 hours 7–10 minutes
Yield 54% 96%
Purity >95% >99%
Mechanistic Insight

The nano MgO catalyst enhances electron transfer, facilitating coupling reactions. Microwave energy promotes rapid heating, reducing side reactions.

Method 4: Ionic Liquid-Catalyzed Coupling

Ionic liquids serve as eco-friendly solvents and catalysts for triazine synthesis.

Procedure

  • Reactants : Resorcinol and cyanuric chloride.
  • Solvent/Catalyst : Acidic ionic liquid (e.g., HSO₃CF₃).
  • Conditions : 10–150°C for 1–15 hours.
Example
Component Role
Cyanuric chloride Triazine precursor
Resorcinol Substituent source
Ionic liquid Catalyst/solvent
Outcome
  • Yield : 90%+ with >99.5% purity.
  • Recovery : Ionic liquid reused multiple times.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Scalability
Nitration HNO₃/H₂SO₄ 0–5°C, 2 hrs 60–70% 95%+ Moderate
Stepwise Substitution NaN₂C₃N₃, CH₃COCl Room temp, 4 hrs 85–90% 98% High
Microwave Nano MgO, ethanol 400 W, 10 min 96% 99%+ Low
Ionic Liquid Cyanuric chloride, resorcinol 150°C, 15 hrs 90% 99.5% Moderate

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(dinitro)methyl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with different functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized triazine derivatives.

Scientific Research Applications

2-[Chloro(dinitro)methyl]-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Chloro(dinitro)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins by binding to their active sites. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Key Observations :

  • The chloro group at position 2 in this compound enhances electrophilicity, facilitating reactions with amines, alcohols, or thiols, similar to CDMT and 2,4,6-trichloro-1,3,5-triazine .
  • The dinitromethyl group introduces steric bulk and electron-withdrawing effects, which may stabilize the triazine ring or enhance energetic properties, as seen in nitro-substituted triazines and tetrazines .

Physicochemical Properties

  • Stability : Chloro-substituted triazines (e.g., CDMT) exhibit moderate hydrolytic stability, while nitro-substituted derivatives are sensitive to heat and shock due to their energetic nature .
  • Solubility: Polar substituents (e.g., methoxy, morpholino) enhance water solubility, whereas aromatic groups (e.g., phenyl) increase lipophilicity .
  • Thermal Properties : Nitro groups lower melting points but increase density and detonation velocity, as observed in 2,4,6-trinitro-1,3,5-triazine (density: ~1.9 g/cm³) .

Predicted Properties for this compound :

  • Higher density (>1.5 g/cm³) and reduced thermal stability compared to non-nitro analogs.
  • Limited solubility in polar solvents due to the dinitromethyl group.

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